molecular formula C11H16ClNO2 B6238695 (3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride CAS No. 331846-96-9

(3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride

Cat. No.: B6238695
CAS No.: 331846-96-9
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, a butanoic acid moiety, and a methyl-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound through a series of reactions, such as alkylation, reduction, and protection-deprotection steps.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (3R)-enantiomer. This step often involves the use of chiral catalysts or resolving agents.

    Final Conversion: The resolved intermediate is further reacted with appropriate reagents to introduce the amino group and the butanoic acid moiety. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is carefully monitored to maintain the desired chiral purity and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound with different substituents on the aromatic ring.

Uniqueness

(3R)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a butanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

331846-96-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.